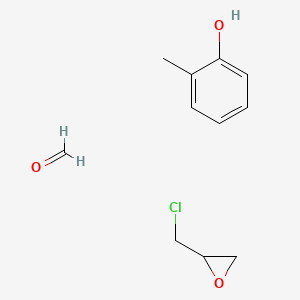
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of quinazoline, a class of organic compounds with the molecular formula C8H6N2. Quinazolines have a two-ring structure, composed of a benzene ring fused to a pyrimidine ring. In this case, the quinazoline structure is modified with various functional groups, including a carboxylic acid group (-COOH), a fluorophenyl group (a phenyl ring with a fluorine atom), and two keto groups (=O) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazoline core, with the additional functional groups contributing to its overall shape, polarity, and reactivity. The presence of the fluorophenyl group would likely make the compound somewhat polar, while the carboxylic acid group could allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would depend on the polarity of the solvent .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat under reflux for 4 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride dropwise. Stir the mixture for 30 minutes at room temperature.", "Step 4: Add sulfuric acid to the reaction mixture and heat under reflux for 2 hours.", "Step 5: Cool the reaction mixture and add sodium nitrite. Stir the mixture for 30 minutes at room temperature.", "Step 6: Add sodium hydroxide to the reaction mixture and heat under reflux for 2 hours.", "Step 7: Cool the reaction mixture and add hydrogen peroxide. Stir the mixture for 30 minutes at room temperature.", "Step 8: Acidify the reaction mixture with hydrochloric acid and filter the precipitate.", "Step 9: Wash the precipitate with water and recrystallize from ethanol to obtain the desired product." ] } | |
CAS RN |
687580-05-8 |
Molecular Formula |
C15H9FN2O4 |
Molecular Weight |
300.24 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C15H9FN2O4/c16-9-2-4-10(5-3-9)18-13(19)11-6-1-8(14(20)21)7-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21) |
InChI Key |
FZNWVGOEEMYTLD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




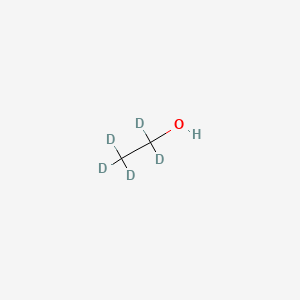
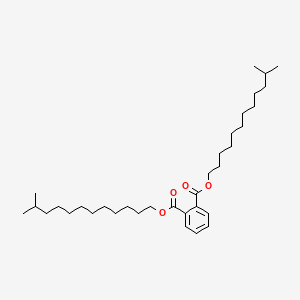
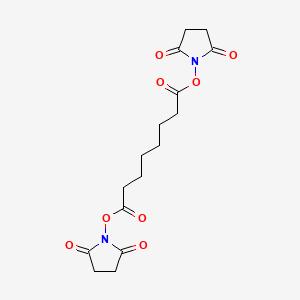
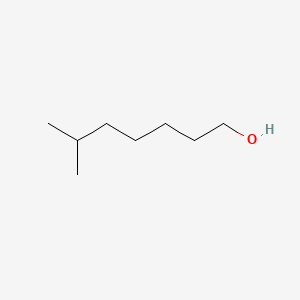




![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B3428635.png)
